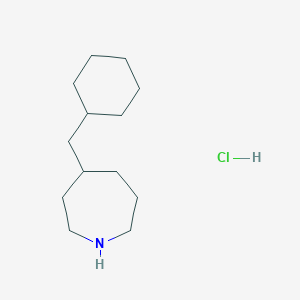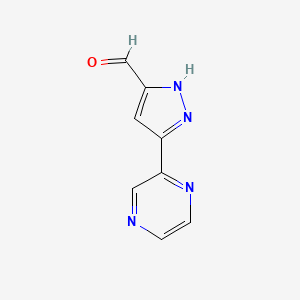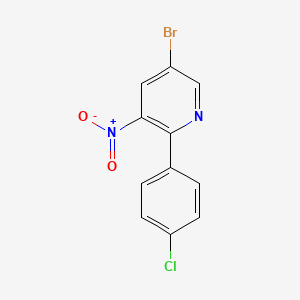
3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid
Vue d'ensemble
Description
3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid (CPMICA) is a synthetic chemical compound of the isoxazole family. It is a derivative of the phenoxyacetic acid family, which is known for its wide range of applications in the field of scientific research. CPMICA is known for its ability to act as an agonist of the GABA receptor, which is a type of neurotransmitter receptor in the brain. It has been studied extensively in the fields of pharmacology and neuroscience due to its potential therapeutic applications.
Applications De Recherche Scientifique
3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in the field of scientific research. It has been studied extensively as an agonist of the GABA receptor, which is a type of neurotransmitter receptor in the brain. It has been used to study the effects of GABA receptor activation on behavior, cognition, and emotion. 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid has also been studied as a potential therapeutic agent for the treatment of anxiety, depression, and other neurological disorders. In addition, it has been studied as a potential treatment for drug addiction and substance abuse.
Mécanisme D'action
The exact mechanism of action of 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid is still not fully understood. However, it is believed that 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid acts as an agonist of the GABA receptor, which is a type of neurotransmitter receptor in the brain. When 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid binds to the GABA receptor, it activates the receptor, leading to a decrease in neuronal activity and an overall calming effect.
Biochemical and Physiological Effects
3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid has been studied extensively for its biochemical and physiological effects. Studies have shown that 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid has anxiolytic, anticonvulsant, and sedative effects. In addition, 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid has been found to reduce stress-induced hyperactivity and to improve cognitive performance. It has also been found to reduce the release of dopamine and serotonin, two neurotransmitters that are known to be involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid has several advantages and limitations when used in lab experiments. One of the main advantages of 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid is its stability in solution, which makes it an ideal compound for use in pharmacological and biochemical studies. In addition, 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid is relatively easy to synthesize and is non-toxic, making it safe to use in laboratory settings. However, 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid has some limitations, such as its low solubility in water and its short half-life in the body.
Orientations Futures
There are several potential future directions for the study of 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid. One potential direction is to further study its effects on the GABA receptor and its potential therapeutic applications. Another potential direction is to investigate its potential use as a drug for the treatment of anxiety, depression, and other neurological disorders. Additionally, further research could be done to explore its potential use in the treatment of drug addiction and substance abuse. Finally, further research could be done to investigate its potential effects on cognitive performance and other aspects of behavior.
Propriétés
IUPAC Name |
3-[4-(4-chlorophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-10-15(17(20)21)16(19-23-10)11-2-6-13(7-3-11)22-14-8-4-12(18)5-9-14/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBWWROPZMDSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1531329.png)



![2-[2-(Oxan-2-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B1531334.png)
![(4Z)-4-[(oxolan-2-yl)methylidene]azepane hydrochloride](/img/structure/B1531336.png)


![1-[2-(Methylsulfanyl)benzoyl]azetidine-3-carboxylic acid](/img/structure/B1531341.png)


![1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531349.png)
